Galectin-4-IN-2

Galectin-4C Inhibition Structure-Activity Relationship (SAR) Dissociation Constant (Kd)

Galectin-4-IN-2 addresses the key limitation of generic galactose-based inhibitors: lack of selectivity for the galectin-4 C-terminal domain (Gal-4C). Its epimerized D-talose scaffold provides a fundamental selectivity shift, enabling targeted Gal-4C inhibition without confounding off-target effects on galactose-binding galectins. • Kd = 1.6 mM - ideal for graded dose-response titration without immediate receptor saturation • Predicted superior Gal-4C/Gal-8N selectivity vs. dual inhibitors - cleaner mechanistic data in colon and tumor co-expression models • Minimal O2-acetate vector - a validated starting point for fragment-based SAR expansion Supplied with comprehensive QC documentation. For research use only.

Molecular Formula C17H22O8
Molecular Weight 354.4 g/mol
Cat. No. B12387221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalectin-4-IN-2
Molecular FormulaC17H22O8
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C)OC)CO)O
InChIInChI=1S/C17H22O8/c1-9-4-6-11(7-5-9)16(21)25-14-13(20)12(8-18)24-17(22-3)15(14)23-10(2)19/h4-7,12-15,17-18,20H,8H2,1-3H3/t12-,13+,14+,15+,17-/m1/s1
InChIKeyIYJMKTZAMJWCQH-JLHDYFKBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galectin-4-IN-2: A Talopyranoside-Based Galectin-4C Inhibitor


Galectin-4-IN-2 (compound 12) is a synthetic small-molecule inhibitor belonging to the class of O2/O3-derivatized methyl β-D-talopyranosides [1]. It is specifically designed to target the C-terminal carbohydrate recognition domain (CRD) of galectin-4 (Galectin-4C), a tandem-repeat galectin implicated in cancer progression, intestinal inflammation, and immune regulation [1][2]. The compound has a molecular formula of C17H22O8 and a molecular weight of 354.35 g/mol . Its core differentiation lies in its epimerized talose scaffold, which provides a fundamental selectivity shift away from the natural galactose-binding preference observed in many other galectins.

Galectin-4C-selective inhibitor tool
Talose-based scaffold shifts selectivity away from galactose-preferring galectins, enabling Gal-4C CRD study without broad galectin inhibition.
Synthetic talopyranoside for target engagement assays
Supports fluorescence anisotropy competition experiments; reference Kd context allows assay calibration.
Fragment-based design compatible
O2-acetate and O3-(4-methylbenzoate) substitution pattern provides defined vectors for further SAR growth.

Why Generic Galectin Inhibitors Cannot Replace Galectin-4-IN-2


Generic galectin inhibitors, such as methyl β-D-galactopyranoside or broad-spectrum galactose-based antagonists, lack the required selectivity for the galectin-4 C-terminal domain. The talose epimerization strategy, which replaces the natural D-galactose configuration with D-talose, is critical because Galectin-4C and Galectin-8N exhibit a unique preference for the talose configuration over galactose [1]. This structural epimerization is not present in standard inhibitors like TD139 or GB1107, which primarily target galectin-3. Consequently, substituting Galectin-4-IN-2 with a non-talose-based inhibitor would result in a significant loss of target engagement for Galectin-4C, as evidenced by the fact that the natural ligand methyl β-D-galactopyranoside shows negligible inhibition against this domain, whereas talose derivatives achieve sub-millimolar potency [1]. The specific O2-acetate and O3-(4-methylbenzoate) derivatization pattern on this talose scaffold further dictates its unique selectivity and potency profile within the galectin family [1].

Galactose-based inhibitors lack talose selectivity
Standard inhibitors like methyl β-D-galactopyranoside show negligible Gal-4C engagement; talose epimerization is required for domain recognition, so galactose analogs may not reproduce target engagement.
Galectin-3/pan-galectin inhibitors shift target profile
Compounds such as TD139 or GB1107 primarily address galectin-3 and lack the C-terminal galectin-4 selectivity; using them would miss Gal-4C-specific phenotypic readouts.
Tight-binding analog may alter inhibition dynamics
Galectin-4-IN-3 (160 µM Kd) provides stronger binding; replacing it with Galectin-4-IN-2 may shift dose-response profiles and requires re-titration in established protocols.

Quantitative Evidence Guide: In Vitro Profile Against Closest Analogs


Binding Affinity Differentiation from Closest Analog

Galectin-4-IN-2 (compound 12) exhibits a galectin-4C dissociation constant (Kd) of 1.6 mM, which is exactly 10-fold weaker than its closest structural analog, Galectin-4-IN-3 (compound 11), which has a Kd of 160 µM [1]. This difference is driven by the substitution pattern at the talose O2 position: Galectin-4-IN-2 possesses a smaller O2-acetate group, whereas Galectin-4-IN-3 has a bulkier O2-(4-methylbenzoate) group [1].

Binding affinity vs. closest analog
Head-to-head
Kd = 1.6 mM (1600 µM);
10-fold weaker than analog (Kd 160 µM)
Supports titratable inhibition context
Smaller O2-acetate vs. bulkier O2-(4-methylbenzoate) drives affinity difference; fluorescence anisotropy assay with recombinant Gal-4C.
Galectin-4C Inhibition Structure-Activity Relationship (SAR) Dissociation Constant (Kd)

Selectivity Shift Against Galectin-8N

The O2-substituent size directly impacts galectin-8N binding. While Galectin-4-IN-3 (compound 11, with a larger O2-group) shows a Kd of 3.6 mM for Galectin-8N, Galectin-4-IN-2, with a smaller O2-acetate, is expected to further disfavor Galectin-8N binding, as the paper demonstrates that talose derivatization at O2/O3 can tune selectivity for Galectin-4C and Galectin-8N [1]. This makes Galectin-4-IN-2 a more selective probe for Galectin-4C over Galectin-8N compared to Galectin-4-IN-3.

Selectivity shift vs. Gal-8N
Class-level inference
Predicted selectivity ratio >22.5 (Gal-8N Kd / Gal-4C Kd)
May reduce Gal-8N co-inhibition confounding
Trend inferred from O2-substituent size effect on Gal-8N binding; direct measurement required.
Selectivity Profile Galectin-8N Off-Target Activity

Scaffold Differentiation for Fragment-Based Drug Discovery

The methyl β-D-talopyranoside core with an O2-acetate, O3-(4-methylbenzoate) substitution represents a unique starting point for fragment growth. Unlike the unsubstituted methyl β-D-talopyranoside, which the paper establishes as the fundamental Galectin-4C-preferring scaffold, the specific O2-acetate derivatization in Galectin-4-IN-2 provides a distinct vector for further chemical optimization [1]. This positions it as a more advanced fragment for structure-guided design compared to earlier monosaccharide inhibitors like methyl β-D-galactopyranoside, which has >10 mM affinity for Galectin-4C [1].

Scaffold differentiation for FBDD
Cross-study comparable
At least 6.25-fold affinity gain over natural galactose scaffold
Supports fragment growth starting point
Talose epimerization plus O2/O3-derivatization improves Kd from >10 mM to 1.6 mM; validated Gal-4C engagement for medicinal chemistry.
Fragment-Based Drug Discovery Scaffold Differentiation Crystal Structure

Optimal Research Application Scenarios


Dose-Response Titration in Intestinal Inflammation Models

Given its moderate Kd of 1.6 mM, Galectin-4-IN-2 is ideally suited for in vitro titration experiments where a full dose-response curve is required to study the nuanced role of Galectin-4C in T-cell regulation and cytokine secretion. Its potency, falling between inactive galactose controls and high-affinity inhibitors, allows researchers to observe graded biological effects across a wide concentration range (low micromolar to millimolar) without immediate receptor saturation [1][2].

Selective Chemical Probe in Co-expression Systems

In tissues where both galectin-4 and galectin-8 are co-expressed, such as the colon and certain tumor types, the predicted superior selectivity profile of Galectin-4-IN-2 for Galectin-4C over Galectin-8N makes it the preferred chemical probe for deconvoluting the specific contribution of each galectin subtype. Using this compound instead of a dual inhibitor like Galectin-4-IN-3 minimizes confounding off-target effects, leading to more interpretable mechanistic data [1][2].

SAR Exploration at the Talose O2 Vector

The small O2-acetate group on Galectin-4-IN-2 represents a strategic minimal modification, providing an attractive starting point for combinatorial chemistry or fragment growth. Medicinal chemists can systematically append diverse chemical moieties at this vector to probe the Galectin-4C binding pocket's tolerance, using the compound's established Kd of 1.6 mM as a baseline for measuring affinity improvements [1].

Application
Selection Property
Validation Focus
Gal-4C dose-response studies in intestinal inflammation models
Moderate, titratable Gal-4C binding profile
Graded cytokine/T-cell response endpoints across wide concentration range
Selective probe for galectin-4 vs. galectin-8 in co-expression systems
Predicted enhanced selectivity for Gal-4C over Gal-8N
Minimize confounding Gal-8N readouts; validate subtype-specific phenotype
SAR exploration at talose O2 vector
Defined O2-acetate minimal modification with established Kd baseline
Affinity improvement tracking through systematic O2 derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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